5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Overview
Description
5-Chloro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C7H5ClN2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 5-chloro-1H-pyrrolo[2,3-b]pyridine can be represented by the SMILES stringClc1ccc2[nH]ccc2n1
. The InChI key for this compound is RFPQVCYUKAYKEG-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
The physical and chemical properties of 5-chloro-1H-pyrrolo[2,3-b]pyridine include a molecular weight of 152.58 , and it exists as a solid . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 290.5±20.0 °C at 760 mmHg, and a flash point of 157.1±7.4 °C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is used in synthesizing various heterocyclic compounds. For instance, pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives were obtained through the oxidation of tosylhydrazones of related pyrrole-3-carbaldehydes, utilizing nitrilimine intermediates in intramolecular 1,3-dipolar cycloaddition processes (El-Nabi, 2004). Additionally, the compound has been used in Sonogashira-type cross-coupling reactions to create various pyrazolo[4,3-c]pyridines (Vilkauskaitė, Šačkus, & Holzer, 2011).
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction, a method of formylating compounds, utilizes this compound. This reaction has been employed in the synthesis of novel chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which are further transformed into chalcone analogues and dipyrazolopyridines, demonstrating the compound's versatility in synthetic organic chemistry (Quiroga et al., 2010).
Preparation of Pyrroles and Pyrazoles
This compound is integral in the preparation of various pyrroles and pyrazoles. For instance, its derivatives have been used to create polyfunctionalised pyrroles, reacting with secondary amines to yield methylene-substituted pyrroles (Zaytsev et al., 2005). In another example, trifluoromethyl-substituted pyrazolo[4,3-c]pyridines were synthesized using microwave-assisted treatment of related carbaldehydes under specific conditions (Palka et al., 2014).
Antibacterial Applications
In medicinal chemistry, derivatives of this compound have been synthesized for potential antibacterial applications. For instance, a series of dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, derived from this compound, demonstrated in vitro antibacterial activity (Toja et al., 1986).
Other Applications
Additional applications include the synthesis of imines, which serve as important intermediates in organic synthesis and have various applications in biology and pharmaceuticals (Gangadasu, Raju, & Rao, 2002). Moreover, the compound has been used in the study of specific solute-solvent interactions and in the synthesis of novel pyrazolo naphthyridines, highlighting its role in understanding fluorescence and photophysical properties (Patil et al., 2010).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . Precautionary measures include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P305 + P351 + P338 + P310 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician .
Mechanism of Action
- However, we can explore related compounds to gain insights. For instance, pyrrolopyridine derivatives have been studied for their anticancer properties, and some exhibit inhibitory action against carbonic anhydrase IX (CAIX) . CAIX is overexpressed in certain cancer cells and plays a role in tumor acidification and metastasis.
- The compound likely interacts with its target through binding. Molecular docking studies can predict the binding interactions between the compound and its target, providing insights into the mode of action .
- Without specific data on this compound, we can’t directly identify affected pathways. However, pyrrolo[3,4-c]pyridine derivatives have shown efficacy in reducing blood glucose levels, suggesting potential involvement in glucose metabolism pathways .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine and lysine, through its aldehyde group. These interactions can lead to the formation of Schiff bases, which are important intermediates in many biochemical pathways. Additionally, the chloro group at the 5-position can participate in halogen bonding, further influencing the compound’s reactivity and interactions with biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in cell proliferation, apoptosis, and differentiation. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound’s aldehyde group can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit proteases by forming a covalent adduct with the catalytic serine residue, thereby preventing substrate cleavage. Additionally, the chloro group can engage in halogen bonding with electron-rich regions of biomolecules, stabilizing the compound’s binding to its targets. These interactions can lead to changes in gene expression and protein function, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of 5-chloro-1H-pyrrolo[2,3-b]pyridine and formaldehyde. This degradation can affect the compound’s long-term efficacy in biochemical assays. In in vitro studies, prolonged exposure to this compound has been shown to cause cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of reactive intermediates. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, but exceeding this threshold can lead to toxic outcomes. These findings highlight the importance of dose optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by aldehyde dehydrogenases to form 5-chloro-1H-pyrrolo[2,3-b]pyridine, which can further undergo conjugation reactions with glutathione or other nucleophiles. These metabolic transformations can influence the compound’s bioavailability and activity. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by its interactions with plasma proteins and its ability to cross biological membranes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the aldehyde group can undergo oxidation to form a carboxylic acid, which can be recognized by mitochondrial transporters, facilitating its accumulation in the mitochondria. This subcellular localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTDCYOZPANZSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676873 | |
Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954112-61-9 | |
Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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